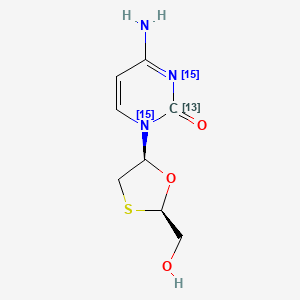
Lamivudine-15N2,13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamivudine-15N2,13C is an isotope of Lamivudine . Lamivudine is a reverse transcriptase inhibitor and an antiretroviral medication used to prevent and treat HIV/AIDS . It is also a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus .
Molecular Structure Analysis
The molecular formula of Lamivudine-15N2,13C is C713CH9N[15N]2O3S . The molecular weight is 234.25 . The IUPAC name is 4-amino-1-(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-ylpyrimidin-2-one .Applications De Recherche Scientifique
Treatment of HIV and Hepatitis B : Lamivudine is an effective treatment for HIV-1 infection and monotherapy in hepatitis B virus (HBV) infection (Johnson et al., 1999). It has shown activity against HIV types 1 and 2, as well as hepatitis B virus in vitro (Yuen et al., 1995).
Pharmacokinetics and Bioavailability : Lamivudine is well-absorbed orally, with its bioavailability being approximately 82% in adults and 68% in children. It is widely distributed in body fluid, and its concentration in cerebrospinal fluid (CSF) is notably lower than serum concentrations (Johnson et al., 1999). The absolute bioavailability and absorption characteristics of lamivudine have been well-studied, demonstrating its efficacy in oral formulations (Yuen et al., 1995).
Clinical Studies and Trials : Numerous clinical trials have been conducted to assess the effectiveness of lamivudine in treating chronic hepatitis B and HIV, showing substantial improvements in patients' conditions (Lai et al., 1998).
Analytical Methods for Estimation : UV spectroscopic methods have been developed for estimating lamivudine in its active pharmaceutical ingredient and tablet formulation, indicating its widespread use in pharmaceuticals (Yegnoor, 2018).
Combination with Other Drugs : Lamivudine has been studied in combination with other drugs like efavirenz for AIDS treatment, demonstrating the importance of understanding interactions between different antiretroviral agents (Gomes et al., 2013).
Drug Resistance Issues : The emergence of lamivudine-resistant strains, particularly with the YMDD motif mutation, is a significant challenge in long-term therapy for chronic hepatitis B infection. Studies have investigated the prevalence and implications of such mutations (Heo et al., 2004).
Pediatric Use : Lamivudine's efficacy in pediatric patients, particularly in combination with other drugs like interferon-α, has been explored for treating chronic hepatitis B (Akman et al., 2007).
Synthesis and Derivatives : The synthesis of lamivudine and its derivatives has been a topic of interest, indicating ongoing research into improving its efficacy and reducing side effects (Akhtar et al., 2017).
Safety And Hazards
Orientations Futures
Lamivudine has been proposed for repurposing against SARS-CoV-2 in the context of the COVID-19 pandemic. It has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .
Propriétés
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i8+1,10+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-PIAXYVKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamivudine-15N2,13C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


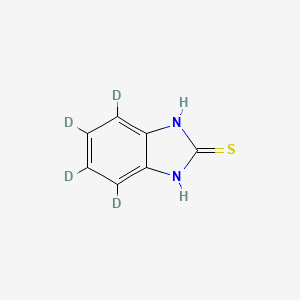

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)
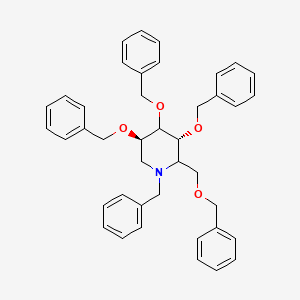


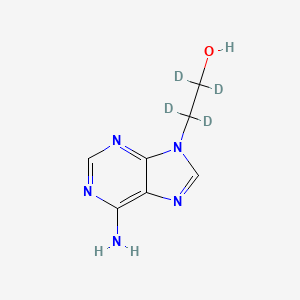
![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
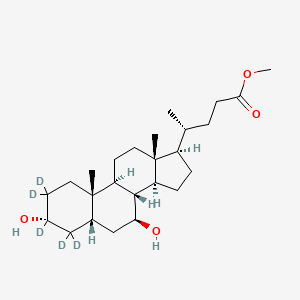
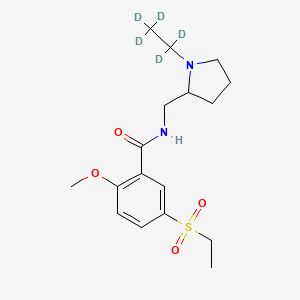
![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)
![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)